2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and an acetamide moiety linked to a trifluoromethylphenyl group. It is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(4-chlorophenyl)piperazine with N-(3-trifluoromethylphenyl)acetamide. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a base like potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide include:
Cetirizine: An antihistamine used to treat allergies.
Fluoxetine: An antidepressant used to treat major depressive disorder.
Chlorpheniramine: Another antihistamine with similar structural features.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable tool in various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C19H19ClF3N3O |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H19ClF3N3O/c20-15-4-6-17(7-5-15)26-10-8-25(9-11-26)13-18(27)24-16-3-1-2-14(12-16)19(21,22)23/h1-7,12H,8-11,13H2,(H,24,27) |
InChI Key |
SHFZKJFKOZLLSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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